1-Boc-3-Methylpiperazine hydrochloride
Overview
Description
1-Boc-3-Methylpiperazine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The compound is often used as an intermediate in the synthesis of various biologically active molecules, including those with potential therapeutic applications .
Mechanism of Action
- Piperazine-containing compounds are often used as basic and hydrophilic groups to optimize pharmacokinetic properties or as scaffolds for pharmacophoric groups in interactions with target macromolecules .
- Piperazine derivatives can impact various pathways, including signal transduction, metabolism, and cell signaling .
Target of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
1-Boc-3-Methylpiperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a precursor in the synthesis of biologically active molecules, including antagonists and inhibitors. The compound can interact with enzymes such as protein kinases, which are involved in regulating cellular processes. These interactions can lead to the inhibition or activation of specific pathways, thereby influencing cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, a family of enzymes that play a crucial role in cell signaling. By altering the activity of these enzymes, this compound can impact processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and the modulation of various cellular pathways. For example, this compound has been found to inhibit the activity of certain protein kinases, thereby affecting downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in physiological functions. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and organismal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These interactions are critical for determining the compound’s overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-Boc-3-Methylpiperazine hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by methylation. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Boc-3-Methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced under acidic conditions.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents used in these reactions include bases like DBU, acids like trifluoroacetic acid, and nucleophiles for substitution reactions. Major products formed from these reactions include deprotected piperazine derivatives and various substituted piperazines.
Scientific Research Applications
1-Boc-3-Methylpiperazine hydrochloride is used extensively in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of:
CCR5 Antagonists: Compounds that inhibit the CCR5 receptor, which is involved in HIV-1 entry into cells.
Opioid Receptor Antagonists: Molecules that block opioid receptors and are used in the treatment of addiction and pain management.
Human Growth Hormone Secretagogue Receptor Antagonists: Compounds used in the treatment of obesity.
Fatty Acid Oxidation Inhibitors: Molecules that inhibit the oxidation of fatty acids, potentially useful in metabolic disorders.
Comparison with Similar Compounds
1-Boc-3-Methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-Boc-4-Methylpiperazine: Similar in structure but with the methyl group on the 4-position instead of the 3-position.
1-Boc-2-Methylpiperazine: Another derivative with the methyl group on the 2-position.
1-Boc-Piperazine: The parent compound without any methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence the reactivity and the types of bioactive molecules it can help synthesize .
Properties
IUPAC Name |
tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNMIMWDYFYCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647474 | |
Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313657-42-0 | |
Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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